4-(Ethanesulfonyl)-3-(trifluoromethyl)aniline
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Overview
Description
4-(Ethanesulfonyl)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethanesulfonyl group and a trifluoromethyl group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aniline derivatives, which can be achieved using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The reaction conditions often involve visible light irradiation and the formation of electron donor-acceptor complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethanesulfonyl)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethanethiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Ethanethiol derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethanesulfonyl)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Ethanesulfonyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The ethanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Lacks the ethanesulfonyl group, making it less reactive in certain chemical reactions.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent but lacks the aniline structure.
Uniqueness
4-(Ethanesulfonyl)-3-(trifluoromethyl)aniline is unique due to the combination of the ethanesulfonyl and trifluoromethyl groups on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10F3NO2S |
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Molecular Weight |
253.24 g/mol |
IUPAC Name |
4-ethylsulfonyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3NO2S/c1-2-16(14,15)8-4-3-6(13)5-7(8)9(10,11)12/h3-5H,2,13H2,1H3 |
InChI Key |
CHDMDLMAYGFSMC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
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